3-o-Methyl-D-glucose,[methyl-14c]
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(114C)methoxyhexanal |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6-,7-/m1/s1/i1+2 |
InChI Key |
RMTFNDVZYPHUEF-KOXXQMKSSA-N |
Isomeric SMILES |
[14CH3]O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O |
Origin of Product |
United States |
Cellular and Molecular Mechanisms of 3 O Methyl D Glucose, Methyl 14c Transport
Facilitated Diffusion Pathways
The primary mechanism by which 3-O-Methyl-D-glucose,[methyl-14c] crosses the cell membrane is through facilitated diffusion. nih.govwikipedia.org This passive transport process utilizes transmembrane carrier proteins to move the molecule down its concentration gradient, from an area of higher concentration to an area of lower concentration. wikipedia.orgyoutube.com It does not require cellular energy in the form of ATP. youtube.com The hydrophobic nature of the cell membrane's lipid bilayer restricts the free passage of polar molecules like 3-OMG, necessitating the involvement of these specialized protein channels. wikipedia.org
Glucose Transporter (GLUT) Family Interactions
The transport of 3-O-Methyl-D-glucose,[methyl-14c] is mediated by members of the glucose transporter (GLUT) family, a group of integral membrane proteins that facilitate the movement of glucose and related hexoses across the plasma membrane. nih.govnih.gov Different GLUT isoforms exhibit distinct tissue distributions and kinetic properties, influencing the rate and efficiency of 3-OMG transport in various cell types. nih.govebi.ac.uk
GLUT-1 is a widely expressed glucose transporter responsible for basal glucose uptake in many tissues, including erythrocytes and the endothelial cells of the blood-brain barrier. nih.govwikipedia.org It plays a crucial role in maintaining a constant supply of glucose to cells. wikipedia.org Studies have shown that GLUT-1 facilitates the transport of 3-O-Methyl-D-glucose. nih.gov The kinetic properties of this transport have been characterized, with a reported Michaelis constant (Km) for 3-O-methylglucose equilibrium exchange of approximately 20.1 to 21 mM. nih.govpnas.org The Km value represents the substrate concentration at which the transport rate is half of its maximum, providing an indication of the transporter's affinity for the substrate.
Interactive Table: GLUT-1 Mediated Transport Kinetics of 3-O-Methyl-D-glucose
| Parameter | Value | Cell Type/System |
| Km (Equilibrium Exchange) | ~21 mM | Not specified |
| Km (Equilibrium Exchange) | 20.1 ± 2.9 mM | Not specified |
GLUT-3, often referred to as the neuronal glucose transporter, is predominantly found in neurons and other tissues with high glucose demands. nih.govwikipedia.org It is characterized by a lower Km and a higher transport capacity compared to GLUT-1, ensuring efficient glucose uptake even at low extracellular concentrations. nih.govproteopedia.org The Km value for 3-O-methylglucose equilibrium exchange mediated by GLUT-3 is reported to be around 10.6 mM. nih.gov This lower Km value signifies a higher affinity of GLUT-3 for 3-O-Methyl-D-glucose compared to GLUT-1.
Interactive Table: GLUT-3 Mediated Transport Kinetics of 3-O-Methyl-D-glucose
| Parameter | Value | Cell Type/System |
| Km (Equilibrium Exchange) | 10.6 mM | Not specified |
GLUT-2 is a high-capacity, low-affinity glucose transporter primarily located in the liver, pancreatic beta-cells, and the basolateral membrane of intestinal and renal epithelial cells. nih.govyoutube.com Its high Km for glucose (around 11.2 mM for 2-deoxyglucose and 42 mM for 3-O-methylglucose equilibrium exchange) allows it to function as a glucose sensor, facilitating glucose uptake only when blood glucose levels are high. nih.gov In hepatocytes, GLUT-2 expression is induced by glucose and fructose, but not by 3-O-methyl-d-glucose, suggesting a regulatory mechanism tied to metabolizable sugars. nih.gov
Carrier-Mediated Transport Characteristics
The transport of 3-O-Methyl-D-glucose,[methyl-14c] exhibits the hallmark characteristics of carrier-mediated transport. earthslab.com This includes specificity for the transported molecule and saturation kinetics. earthslab.com The transporter protein has a specific binding site for the solute, and once all binding sites are occupied, the transport system is saturated, and the rate of transport reaches its maximum. earthslab.com
The transport of 3-O-Methyl-D-glucose follows Michaelis-Menten kinetics, where the initial rate of transport increases with the substrate concentration until it reaches a maximum velocity (Vmax). nih.govnih.gov At this point, the transporter is saturated with the substrate. The Michaelis constant (Km) is the substrate concentration at which the transport rate is half of Vmax.
In isolated rat hepatocytes, the transport of 3-O-Methyl-D-glucose showed a clear Michaelis-Menten dependency over a wide range of concentrations. nih.govnih.gov The kinetic parameters were determined for different transport conditions:
Interactive Table: Saturation Kinetics of 3-O-Methyl-D-glucose Transport in Isolated Rat Hepatocytes nih.govnih.gov
| Transport Condition | Vmax (mmol/litre of cell water per min) | Km (mM) |
| Exchange Entry | 86.2 ± 9.7 | 18.1 ± 5.9 |
| Exchange Exit | 78.8 ± 5.3 | 17.6 ± 3.5 |
| Zero Trans Exit | 84.1 ± 8.4 | 16.8 ± 4.6 |
These studies demonstrate that the transport of 3-O-Methyl-D-glucose is a saturable process, a key feature of carrier-mediated facilitated diffusion.
Temperature Sensitivity of Transport Processes
The transport of 3-O-methyl-D-glucose is markedly sensitive to temperature, a characteristic feature of protein-mediated transport processes which rely on the conformational changes of transporter proteins. Studies have consistently demonstrated that the rate of 3-OMG uptake is significantly influenced by changes in temperature.
In human erythrocytes, the uptake of 3-O-[14C]methyl-D-glucose is described as temperature-sensitive nih.gov. More quantitative studies in red blood cells of newborn pigs have further detailed this relationship. Research measuring the influx and efflux of 3-OMG found that the process exhibits typical Michaelis-Menten kinetics with Km values for efflux of 15.2 mM at 15°C and 18.2 mM at 22°C nih.gov. The temperature coefficient (Q10), which measures the rate of change of a biological process as a consequence of increasing the temperature by 10°C, was calculated to be 5.0 between 10°C and 26°C nih.gov. Furthermore, the energy of activation for this transport process was determined to be 34,000 cal mol-1, indicating a substantial energy barrier that must be overcome, typical for carrier-mediated transport nih.gov. This high dependence on thermal energy underscores that the transporter protein must undergo significant conformational changes to shuttle the sugar across the membrane.
| Parameter | Value | Conditions |
|---|---|---|
| Km (at 15°C) | 15.2 mM | Efflux measurement |
| Km (at 22°C) | 18.2 mM | |
| Q10 | 5.0 | Calculated for 10°C to 26°C range |
| Energy of Activation (Ea) | 34,000 cal/mol | - |
Allosteric Kinetics in Specific Cell Models
The kinetics of 3-O-methyl-D-glucose transport have been extensively studied in various cell models. While allosteric kinetics, characterized by a sigmoidal response to substrate concentration due to cooperative binding, are a key regulatory mechanism for many enzymes and transporters, the transport of 3-OMG predominantly follows Michaelis-Menten kinetics pearson.comlibretexts.org. This suggests a hyperbolic saturation curve where the transporter has a single binding site or multiple independent sites.
Detailed kinetic analyses in several specific cell models have confirmed this observation:
Isolated Rat Hepatocytes: At 20°C, the transport of 3-OMG across the plasma membrane of rat liver cells showed a clear Michaelis-Menten dependency for both entry and exit nih.govnih.gov. The transport was found to be symmetrical, with no evidence of substrate stimulation from the trans side of the membrane, a phenomenon that can be associated with more complex kinetic models nih.govnih.gov.
Newborn Pig Red Blood Cells: The influx and efflux of 3-OMG saturate at high substrate concentrations and exhibit typical Michaelis-Menten kinetics nih.gov.
Human Polymorphonuclear Leukocytes: The exchange of 3-OMG between the extracellular and intracellular space showed saturation with a Km of about 4 mM, consistent with facilitated diffusion following Michaelis-Menten kinetics nih.gov.
Although the transport largely adheres to the Michaelis-Menten model, some studies suggest underlying complexities. Research on rat red blood cells indicated that the kinetic data could be simulated by assuming transport is mediated by either a fixed 2-site or an alternating 1-site symmetrical transporter nih.govresearchgate.net. These models can account for observed asymmetries in transport kinetics under certain conditions, hinting at a more intricate mechanism than a simple single-site carrier, though not demonstrating classical allostery nih.govresearchgate.net.
| Transport Type | Vmax (mmol/litre of cell water per min) | Km (mM) |
|---|---|---|
| Equilibrium Exchange Entry | 86.2 ± 9.7 | 18.1 ± 5.9 |
| Equilibrium Exchange Exit | 78.8 ± 5.3 | 17.6 ± 3.5 |
| Zero Trans Exit | 84.1 ± 8.4 | 16.8 ± 4.6 |
Active Transport Mechanisms and Sodium-Glucose Cotransporters (SGLT)
In addition to facilitated diffusion, 3-O-methyl-D-glucose can be moved across cell membranes via active transport. This process moves the sugar against its concentration gradient and requires energy. A major family of transporters responsible for this is the sodium-glucose cotransporter (SGLT) family, which utilizes the electrochemical gradient of sodium ions to drive glucose uptake wikipedia.orgwikipedia.org.
SGLT-1 Contributions to Transport
The sodium-glucose cotransporter 1 (SGLT-1) is a key protein for the absorption of glucose and galactose from the lumen of the small intestine and for glucose reabsorption in the kidneys nih.govnih.gov. SGLT-1 functions as a symporter, coupling the transport of one molecule of glucose with two sodium ions nih.gov.
Studies using 3-O-methyl-D-glucose have helped to characterize the substrate specificity and kinetics of SGLT-1. In the rabbit ileum, the apparent affinity constant (Km) for SGLT-1 mediated transport of 3-O-methyl glucose was found to be 18.1 mM nih.gov. This indicates a lower affinity for 3-OMG compared to other sugars like D-galactose (Km = 5.0 mM) and β-methyl glucose (Km = 1.23 mM) nih.gov. Despite these differences in affinity, the fundamental transport mechanism, which involves a reciprocal change in entry and exit permeability as sodium or sugar concentration is altered, is common among these sugars nih.gov. SGLT-1 is considered a high-affinity, low-capacity transporter, and its role is pivotal for the mass absorption of dietary glucose nih.govdiabetesjournals.org. While SGLT-2 is responsible for the bulk of glucose reabsorption in the kidneys, SGLT-1 accounts for the remaining 10% wikipedia.org.
Proton-Symporter Activity in Plant Cells
In plants, the uptake of sugars from the apoplastic space into cells is not driven by a sodium gradient but by a proton (H+) gradient. This process is mediated by a family of proton-coupled symporters known as Sugar Transport Proteins (STPs) biorxiv.orgresearchgate.net. These transporters are integral to many aspects of plant life, including the development of seeds, pollen, and fruit, as well as responses to environmental stress biorxiv.orgresearchgate.net.
Non-Mediated Transport Components
Non-mediated transport, or simple diffusion, is the movement of substances across a biological membrane without the aid of a transport protein uh.edu. This passive process is driven solely by the concentration gradient of the substance and is highly dependent on the molecule's properties, such as its size and lipid solubility khanacademy.orgyoutube.com. Small, nonpolar molecules like O2 can readily diffuse through the hydrophobic core of the cell membrane, but the passage of larger, polar molecules like 3-O-methyl-D-glucose is significantly restricted khanacademy.orgnd.edu.
Investigative Applications of 3 O Methyl D Glucose, Methyl 14c in Biological Systems
Mammalian Physiological Systems
3-O-Methyl-D-glucose is frequently employed to investigate the transport of hexoses across the blood-brain barrier (BBB) and their distribution within the brain. nih.govresearchgate.net A crucial condition for this application is the compound's chemical stability within the tissues. nih.govresearchgate.net
The transport of glucose into the brain is a vital process mediated by facilitative glucose transporter proteins, primarily GLUT-1, at the blood-brain barrier. nih.gov 3-O-Methyl-D-glucose,[methyl-14c] is an ideal tracer for studying this transport mechanism. Because it is not metabolized, its rate of accumulation in the brain directly reflects its transport kinetics across the BBB. nih.gov
Research in rat models has demonstrated the metabolic stability of [14C]methylglucose. Following intravenous administration, 97-100% of the radioactivity recovered from the brain was identified as unmetabolized [14C]methylglucose. nih.govresearchgate.net This confirms that its uptake is not confounded by subsequent metabolic steps. Kinetic parameters for glucose transport across the BBB have been determined using this analog, allowing for the calculation of maximal transport velocity (Tmax) and the half-saturation constant (KT) in various brain regions. nih.gov Such studies provide a quantitative understanding of how the brain acquires its primary energy source under different physiological conditions.
The concept of "distribution space" is used to describe the volume of tissue in which a substance is distributed. For hexoses like glucose, this space is influenced by transport across cell membranes and the relative volumes of intracellular and extracellular compartments. Because 3-O-Methyl-D-glucose enters cells via glucose transporters but is not metabolized, it effectively maps the volume accessible to glucose.
Studies using [14C]methylglucose have determined the distribution space for the analog in the rat brain to be 0.52. nih.govresearchgate.net This value provides a quantitative measure of the physical space that hexoses occupy within the brain tissue after crossing the blood-brain barrier. The minimal conversion of the tracer to acidic products (1-3% in the brain) ensures the accuracy of this measurement. nih.govresearchgate.net
Interactive Data Table: CNS Transport & Distribution of [14C]methylglucose
| Parameter | Tissue | Finding | Reference |
| Metabolic Stability | Brain | 97-100% of 14C recovered as unmetabolized compound. | nih.govresearchgate.net |
| Acidic Metabolites | Brain | 1-3% of 14C recovered in acidic products. | nih.govresearchgate.net |
| Distribution Space | Brain | 0.52 | nih.govresearchgate.net |
Glucose transport into muscle tissue is a key component of systemic glucose homeostasis, regulated by transporters such as GLUT1 and GLUT4. nih.gov 3-O-Methyl-D-glucose,[methyl-14c] is instrumental in differentiating glucose transport from its subsequent metabolism (phosphorylation) in both skeletal and cardiac muscle.
In skeletal muscle, glucose uptake is mediated by GLUT1 and, most notably, the insulin-sensitive GLUT4 transporter. nih.gov To isolate the transport step, researchers use non-metabolizable analogs like 3-O-Methyl-D-glucose. Studies have utilized isotopically labeled 3-O-Methyl-D-glucose (such as with Carbon-11) in conjunction with dynamic Positron Emission Tomography (PET) imaging to quantify transmembrane glucose transport in human skeletal muscle. nih.gov This approach allows for the resolution of transport and phosphorylation steps, which can be challenging when using analogs like [18F]FDG that are phosphorylated by hexokinase. nih.gov These investigations provide specific kinetic data on the rate of glucose transport in response to stimuli like insulin (B600854).
Similar to its use in brain studies, the metabolic stability of 3-O-Methyl-D-glucose makes it a valuable tool for investigating heart muscle. Research has shown that after administration of [14C]methylglucose to rats, over 90% of the radioactivity extracted from the heart tissue was the unmetabolized parent compound. nih.govresearchgate.net Although a small fraction (3-6%) was converted to acidic products, the high degree of stability allows for reliable measurements of transport. nih.govresearchgate.net The distribution space for methylglucose in the heart was found to be 0.52, identical to that in the brain, indicating how the hexose (B10828440) is distributed within the cardiac tissue after transport from the blood. nih.govresearchgate.net
Interactive Data Table: Muscle Tissue Transport & Distribution of [14C]methylglucose
| Parameter | Tissue | Finding | Reference |
| Metabolic Stability | Heart | >90% of 14C recovered as unmetabolized compound. | nih.govresearchgate.net |
| Acidic Metabolites | Heart | 3-6% of 14C recovered in acidic products. | nih.govresearchgate.net |
| Distribution Space | Heart | 0.52 | nih.govresearchgate.net |
Gastrointestinal Tract Absorption and Transport
The absorption of dietary carbohydrates is a fundamental physiological process, and 3-O-MG has been instrumental in characterizing the transport mechanisms within the gastrointestinal tract. Its structural similarity to D-glucose allows it to interact with the same transport proteins, providing a clear window into the dynamics of sugar absorption.
The transport of 3-O-MG across intestinal epithelial cells involves both active and passive mechanisms, mirroring the absorption of D-glucose. The primary mechanism for its uptake from the intestinal lumen is through secondary active transport, mediated by the sodium-glucose cotransporter 1 (SGLT1). This process is dependent on the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane of the enterocytes. Research in chronically catheterized rats has demonstrated that over 94% of 3-O-methyl-glucose absorption occurs via active transport, even at high luminal concentrations ranging from 50 to 400 mM nih.gov. The substrate specificity of SGLT1 has been shown to be higher for D-glucose and D-galactose than for 3-O-methyl-D-glucose nih.gov. In addition to active transport, a smaller fraction of 3-O-MG is absorbed through passive diffusion.
The jejunum is recognized as the principal site for the Na+-dependent absorption of 3-O-MG nih.gov. Studies in various animal models have consistently shown higher uptake rates in the jejunum and ileum compared to the duodenum. This regional difference in transport capacity is attributed to a higher density of SGLT1 transporters in the mid-to-distal small intestine.
Kinetic studies have been performed to quantify the transport capacity and affinity of the intestinal transporters for 3-O-MG. The Michaelis constant (Km), which reflects the substrate concentration at half-maximal transport velocity (Vmax), is a key parameter in these evaluations. A lower Km value indicates a higher affinity of the transporter for the substrate.
| Intestinal Segment | Animal Model | Kinetic Parameter (Km) | Relative Uptake/Transport |
|---|---|---|---|
| Ileum | Rabbit | 18.1 mM | Lower affinity compared to D-galactose (5.0 mM) and β-methyl glucose (1.23 mM) tandfonline.com |
| Jejunum | Broiler Chickens | Not Specified | Higher uptake compared to duodenum and caecum nih.gov |
| Ileum | Finishing Pigs | Not Specified | Higher uptake of D-glucose compared to jejunum, suggesting a significant role in glucose absorption tandfonline.comnih.gov |
Renal System Glucose Transport and Reabsorption Analogies
In the renal system, the vast majority of filtered glucose is reabsorbed in the proximal convoluted tubule to conserve this vital energy source. 3-O-MG has been employed as a glucose analog to probe the mechanisms of this reabsorptive process. Its handling by the renal tubules provides insights into the function of the sodium-glucose cotransporters, SGLT1 and SGLT2, which are responsible for glucose reabsorption.
Studies have shown that 3-O-methyl-D-glucose is a substrate for these transporters, as its reabsorption is inhibited by phlorizin, a classic inhibitor of SGLT proteins nih.gov. Research in rats has demonstrated that the addition of 3-O-methyl-D-glucose to the perfusate of the proximal tubule leads to a partial enhancement of water reabsorption, a phenomenon linked to solute transport in this segment bioscientifica.com. This indicates that, while it is transported, its reabsorption is incomplete compared to D-glucose. The use of 3-O-MG in these studies helps to differentiate the transport process from subsequent metabolic events, thereby providing a clearer understanding of the function of renal glucose transporters.
Reproductive System Barrier Function Studies
The male reproductive system possesses highly specialized barriers, such as the blood-testis barrier (BTB) and the blood-epididymal barrier, which are crucial for creating a unique microenvironment for sperm development and maturation. 3-O-MG,[methyl-14c] has been utilized to assess the permeability and transport characteristics of these barriers.
The blood-testis barrier, formed by tight junctions between adjacent Sertoli cells, strictly regulates the passage of substances from the blood into the seminiferous tubules. Studies using 3-O-MG have revealed that it can cross this barrier, suggesting the presence of carrier-mediated transport systems for glucose. The transport of glucose across the testicular epithelium is thought to occur via a facilitated diffusion mechanism nih.gov.
Research in hamsters has provided quantitative data on the permeability of the blood-testis barrier to 3-O-MG. After a period of equilibration, the concentration of the tracer in the seminiferous tissue was found to be similar to that in blood plasma bioscientifica.com. However, the concentration within the seminiferous tubule lumen fluid was significantly lower. In vivo perfusion of the seminiferous tubules demonstrated an approximately 80% removal of the isotope from the luminal fluid after 1.5 hours, indicating efficient transport out of the tubule bioscientifica.com.
The epididymis is responsible for sperm maturation and storage, and the blood-epididymal barrier plays a critical role in maintaining the specific luminal environment required for these processes. Investigations into the transport of 3-O-MG across the epididymal epithelium have shown that this barrier is even more restrictive to its movement than the blood-testis barrier bioscientifica.com.
Studies in rats have shown that after systemic infusion, the concentration of [3H]3-O-MG in both epididymal and testicular tissue is about 50% lower than in blood plasma, even after 24 hours nih.gov. This suggests a significant barrier to its entry. The transport of 3-O-MG across the epididymal epithelium is also believed to be mediated by a facilitated diffusion mechanism nih.gov.
| Barrier | Animal Model | Parameter | Finding |
|---|---|---|---|
| Blood-Testis Barrier | Hamster | Removal from Seminiferous Tubule | ~80% removal after 1.5 hours of in vivo perfusion bioscientifica.com |
| Blood-Testis Barrier | Rat | Tissue-to-Plasma Ratio | Testicular tissue concentration is ~50% of blood plasma concentration nih.gov |
| Blood-Epididymal Barrier | Hamster | Comparative Permeability | More restrictive to 3-O-MG movement than the blood-testis barrier bioscientifica.com |
| Blood-Epididymal Barrier | Rat | Tissue-to-Plasma Ratio | Epididymal tissue concentration is ~50% of blood plasma concentration nih.gov |
Red Blood Cell Glucose Uptake Characterization
The use of 3-O-[14C]methyl-D-glucose has been instrumental in characterizing glucose transport in human erythrocytes. These studies have revealed that glucose uptake in normal red blood cells is a rapid, saturable, and temperature-sensitive process. nih.gov The transport is mediated by the GLUT1 transporter, which is highly abundant in erythrocyte membranes. scispace.com
Research has demonstrated significant differences in uptake rates between individuals, which can be indicative of certain pathological conditions. For instance, one study found that the uptake of 3-O-[14C]methyl-D-glucose was lower in diabetic subjects compared to normal subjects, suggesting an alteration of hexose transport in insulin-insensitive cells may contribute to the perturbation of glucose homeostasis in diabetes. nih.gov
Furthermore, this labeled compound is a key component of a diagnostic assay for Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS), a condition characterized by impaired glucose transport into the brain. scispace.comnih.gov The assay measures the uptake of 14C-labeled 3-O-Methyl-D-glucose into erythrocytes, where a reduced uptake rate is indicative of the syndrome. scispace.comnih.gov In a study of 22 patients with GLUT1-DS, the average uptake was 44% of that observed in control subjects. scispace.comnih.gov This provides a reproducible and accurate laboratory test for diagnosis. nih.gov
| Study Group | Number of Subjects (n) | Relative 3-O-Methyl-D-glucose Uptake (%) | Standard Deviation (+/-) |
| Control | 70 | 100 | 22 |
| GLUT1-DS Patients | 22 | 44 | 8 |
This table presents data on the relative uptake of 3-O-Methyl-D-glucose,[methyl-14c] in erythrocytes from control subjects and patients with Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). scispace.comnih.gov
Hepatic Cell Transport Studies
In studies involving isolated rat hepatocytes, 3-O-Methyl-D-glucose,[methyl-14c] has been used to investigate the kinetics of glucose transport across the liver cell plasma membrane. These investigations have shown that the transport is a stereospecific, carrier-mediated, facilitated diffusion process. nih.gov The uptake follows Michaelis-Menten kinetics, demonstrating a dependency on the sugar concentration. nih.gov
Kinetic parameters for this transport have been estimated under various conditions, such as zero-trans entry (uptake into sugar-free cells) and equilibrium exchange. The transport system was found to be symmetrical, with similar kinetic constants for sugar entry and exit. nih.gov For example, the Vmax for exchange entry was determined to be 86.2 mmol/litre of cell water per minute, with a Km of 18.1 mM. nih.gov
The influence of various substances on hepatic glucose transport has also been assessed using this radiotracer. Dexamethasone, a glucocorticoid, was found to inhibit 3-O-methyl-D-glucose uptake in a time- and concentration-dependent manner by decreasing the Vmax of transport without changing the Km. nih.gov Conversely, hormones such as insulin and glucagon had no direct effect on the uptake in isolated hepatocytes. nih.gov The transport is also notably inhibited by compounds like cytochalasin B and phloridzin. nih.gov
| Transport Condition | Vmax (mmol/litre of cell water per min) | Km (mM) |
| Equilibrium Exchange Entry | 86.2 +/- 9.7 | 18.1 +/- 5.9 |
| Equilibrium Exchange Exit | 78.8 +/- 5.3 | 17.6 +/- 3.5 |
| Zero Trans Exit | 84.1 +/- 8.4 | 16.8 +/- 4.6 |
This table summarizes the kinetic parameters of 3-O-Methyl-D-glucose,[methyl-14c] transport in isolated rat hepatocytes at 20°C and pH 7.4. nih.gov
Pancreatic Islet Cell Transport Regulation
The regulation of glucose transport in pancreatic islet cells, which is crucial for insulin secretion, has been explored using 3-O-Methyl-D-glucose,[methyl-14c]. Studies on tumoral insulin-producing cell lines, such as RINm5F and BRIN-BD11 cells, which serve as models for pancreatic B-cells, have demonstrated that glucose uptake is a temperature-sensitive and saturable process. nih.gov This indicates that, unlike in normal islet cells where metabolism is the rate-limiting step, glucose transport itself may play a regulatory role in the metabolism of these tumoral cells. nih.gov
In BRIN-BD11 cells, which express the GLUT2 transporter, the uptake of 3-O-[14C]-methyl-D-glucose was shown to be inhibited by cytochalasin B. nih.gov This finding supports the role of transporter proteins in the plasma membrane as the primary site of action for such inhibitors. nih.gov The inhibition observed was modest but significant, mirroring effects seen on D-glucose metabolism in purified pancreatic islet B-cells. nih.gov These studies highlight how 3-O-Methyl-D-glucose,[methyl-14c] can be used to dissect the transport step from subsequent metabolic pathways in the context of insulin secretion and pancreatic cell function.
Placental Transport Across Chorionic Plate
The transfer of glucose from mother to fetus is a critical determinant of fetal growth, and 3-O-Methyl-D-glucose,[methyl-14c] has been employed to study the kinetics of this process across the placental barrier. The transport is primarily mediated by the GLUT1 transporter located on the syncytiotrophoblast membranes. nih.gov
Using an in situ perfusion model of the rat placenta, researchers found that the fractional clearance of 3-O-[14C]methylglucose was decreased in diabetic pregnancies compared to non-diabetic controls. nih.gov This suggests a reduction in the number or function of glucose transporters in the placentas of diabetic animals. nih.gov In studies with isolated perfused human placental cotyledons, the clearance of radiolabeled 3-O-methyl-D-glucose was used to assess transporter-mediated diffusion, providing insights into how maternal and fetal glucose concentrations affect transfer rates. nih.gov The data indicates that maternal diabetes significantly alters the dynamics of placental glucose flux. nih.gov
Cellular and Tissue Culture Models
Epithelial Cell Line Glucose Transport Assessment
Functional epithelia prepared from harvested enterocytes of the small intestine have been used as a model to study glucose transport. The uptake of radiolabeled glucose analogues in these models serves as an indicator of epithelial function and polarity. For example, studies have demonstrated concentrative glucose uptake by assessing the cellular accumulation of tracer 14C D-glucose. researchgate.net This transport is mediated by the apical glucose transporter SGLT-1 and can be inhibited by phloridzin. researchgate.net While these specific studies utilized 14C D-glucose, the principle and methodology are directly applicable to the use of 3-O-Methyl-D-glucose,[methyl-14c] for isolating the transport component via facilitative transporters in other epithelial cell models.
Adipocyte Glucose Uptake Research
In the study of adipocytes, or fat cells, understanding glucose transport is fundamental to research on metabolism and insulin resistance. While many studies use D-[U-14C]glucose to measure uptake and subsequent metabolism, the principles are extended by using non-metabolizable analogs to specifically measure transport. nih.gov Research on 3T3-L1 adipocytes, a common cell culture model, has shown that various compounds can stimulate glucose uptake by promoting the translocation of the GLUT4 transporter to the plasma membrane. plos.org The use of a radiolabeled, non-metabolizable substrate like 3-O-Methyl-D-glucose,[methyl-14c] in such systems allows for a precise quantification of the rate of glucose influx, independent of downstream metabolic events like lipogenesis. nih.gov This distinction is critical, as the capacity for glucose transport can far exceed the capacity for its metabolism, particularly at higher glucose concentrations. nih.gov
Myotube Glucose Transport Mechanisms
Skeletal muscle is a primary site for glucose disposal, and cultured muscle cells, or myotubes, serve as a critical in vitro model to dissect the molecular mechanisms of glucose transport. Cell lines such as L6 and C2C12 myotubes are extensively used to study the translocation of glucose transporters, particularly GLUT4, from intracellular vesicles to the plasma membrane in response to stimuli like insulin. nih.govnih.govjaper.in The non-metabolizable glucose analog, 3-O-Methyl-D-glucose, labeled with methyl-14c, is a key tool in these investigations.
Unlike 2-deoxy-D-glucose, which is phosphorylated and trapped intracellularly, 3-O-Methyl-D-glucose is transported into the cell but not subsequently phosphorylated, allowing it to equilibrate across the cell membrane. revvity.comrevvity.co.jp This characteristic makes it an ideal tracer for measuring the rate of glucose transport itself, independent of subsequent metabolic steps. Assays using radiolabeled 3-O-Methyl-D-glucose quantify the initial rate of glucose entry into myotubes, providing a direct measure of transporter activity at the cell surface.
Studies on myotubes have shown that stimuli can significantly increase glucose uptake. For instance, long-term mechanical stretch-relaxation of L6 myotubes has been shown to increase glucose uptake by 1.6- to 2-fold. doi.org While many studies utilize 2-deoxy-D-glucose for uptake assays nih.govmdpi.com, the principles and cellular systems are directly applicable to the use of 3-O-Methyl-D-glucose,[methyl-14c] for specifically isolating the transport step. These models allow researchers to probe the signaling pathways, such as the PI3-kinase pathway, that regulate the translocation and activity of glucose transporters in response to various physiological and pharmacological agents. nih.gov
Insulin-Producing Cell Transport Characteristics
The transport of glucose into insulin-producing cells is a critical step in initiating glucose-stimulated insulin secretion. The use of 3-O-Methyl-D-glucose,[methyl-14c] has been instrumental in characterizing the transport properties of these specialized cells, particularly in disease models such as tumoral insulin-producing cells.
In studies using the RINm5F cell line, a model for insulinoma, the uptake of 3-O-methyl-D-[U-14C]glucose was found to be a temperature-sensitive and saturable process. nih.gov This indicates that the transport is carrier-mediated, rather than simple diffusion. Unlike the rapid equilibration seen in some other cell types, the tracer did not quickly reach equal concentrations across the plasma membrane, especially at lower temperatures or higher substrate concentrations. nih.gov
Further investigations revealed that the uptake of 3-O-methyl-D-[U-14C]glucose was not influenced by pre-loading the cells with the unlabeled form of the hexose. nih.gov Moreover, the tracer's release from pre-labeled cells occurred even without a concentration gradient across the membrane. nih.gov A significant finding from these studies is that 3-O-Methyl-D-glucose could inhibit the uptake and utilization of D-glucose, suggesting competition for the same transport system. nih.gov This competitive inhibition implies that in these tumoral cells, the transport step itself may play a key role in regulating glucose metabolism, a characteristic that differs from normal insulin-producing cells. nih.gov
| Parameter | Observation | Implication |
|---|---|---|
| Temperature Dependence | Uptake is a temperature-sensitive process. nih.gov | Consistent with carrier-mediated transport. |
| Saturation Kinetics | The transport process is saturable. nih.gov | Indicates a finite number of transporters. |
| Equilibration | Does not rapidly equilibrate, especially at low temperatures or high concentrations. nih.gov | Suggests the transport rate is a limiting factor. |
| Interaction with D-glucose | Inhibits the uptake and utilization of D-[U-14C]glucose. nih.gov | Competes for the same glucose transport system. |
Tumor Cell Glucose Transport Phenotypes
A hallmark of many cancer cells is their altered glucose metabolism, characterized by significantly elevated rates of glucose uptake, a phenomenon known as the Warburg effect. innoget.commdpi.com 3-O-Methyl-D-glucose,[methyl-14c] serves as a valuable probe to investigate this specific phenotype, as its uptake reflects the activity of glucose transporters (GLUTs), which are often overexpressed in tumors. iiarjournals.orgfrontiersin.org
Research on malignant brain tumors has utilized 3-O-Methyl-D-glucose (3-OMG) to characterize glucose transport in vivo. In glioma xenograft models using the U87-MG cell line, 3-OMG was shown to accumulate to a greater extent in tumor regions compared to the contralateral (healthy) brain tissue. researchgate.netnih.gov This differential uptake highlights the increased transport capacity of the tumor cells.
Similarly, in a 4T1 mammary orthotopic tumor model, 3-OMG provided a higher and more sustained signal compared to natural D-glucose, further demonstrating its utility in detecting the enhanced glucose uptake phenotype of cancer cells. innoget.com The transport is facilitated through GLUT-1 and GLUT-3, and the non-metabolizable nature of 3-OMG allows it to accumulate within the cells, providing a clear marker of transport activity. nih.gov These studies establish that 3-O-Methyl-D-glucose can effectively quantify the enhanced glucose transport capacity that is a common phenotype of diverse tumor cells.
| Tumor Model | Observation | Reference |
|---|---|---|
| Glioma Xenograft (U87-MG cells) | CEST-MRI signal enhancement was 2.5-5.0% in the tumor region versus 1.5-3.5% in contralateral brain. | researchgate.netnih.gov |
| 4T1 Mammary Tumor | Provided a higher and more prolonged CEST MRI signal (4% signal) compared to D-glucose (1% signal). | innoget.com |
Non-Mammalian Biological Systems
Plant Cell Suspensions and Monosaccharide Carrier Activity
In plant biology, 3-O-Methyl-D-glucose,[methyl-14c] is a widely used tool to investigate sugar transport and signaling, distinct from metabolic effects. It is readily transported into plant cells via monosaccharide carriers, but unlike glucose, it is poorly metabolized. nih.gov This property allows researchers to study the activity of sugar transporters in isolation.
Studies in maize root tips using [methyl-14C]3-OMG have shown that while the compound is taken up by the cells, it does not serve as a respiratory substrate or contribute significantly to biosynthesis. nih.gov After 24 to 48 hours of incubation, the vast majority (84-88%) of the intracellular radioactivity remained in its original, unmetabolized form. nih.gov Interestingly, evidence suggests that 3-O-Methyl-D-glucose can be phosphorylated to 3-OMG-6-phosphate, which then accumulates in the cells, but it is not further processed, thus it does not trigger the same metabolic or gene expression changes as glucose. nih.gov This makes the radiolabeled tracer an excellent candidate for dissecting the initial steps of sugar perception and transport at the plasma membrane of plant cells.
Microbial Glucose Transport System Characterization (e.g., Neurospora crassa)
The filamentous fungus Neurospora crassa is a model organism for studying nutrient transport and metabolism. 3-O-Methyl-D-glucose,[methyl-14c] has been employed to characterize its distinct glucose transport systems. Neurospora possesses at least two primary systems for glucose uptake: a facilitated diffusion system (Glu I) and a glucose active transport system (Glu II).
The expression of these systems is regulated by the availability of glucose. When the fungus is grown in a high-glucose medium, it primarily uses the facilitated diffusion system. nih.gov However, when grown in a medium with little to no glucose, a high-affinity active transport system is expressed. nih.gov Radiolabeled methylglucosides, including 3-O-Methyl-D-glucose, have been fundamental in defining the kinetic properties of these transporters.
Furthermore, studies have used this tracer to investigate the regulation of these transport systems. For example, the uptake of 3-O-methyl glucose was used to demonstrate that the synthesis of the low K(_{m}) glucose uptake system (system II) is derepressed during carbon starvation. researchgate.net The addition of other compounds, like glycerol, to the uptake medium was shown to have no significant effect on the kinetics of 3-O-methyl glucose uptake, indicating a lack of feedback inhibition by certain catabolites and helping to delineate the specific regulatory pathways governing glucose transport in this organism. researchgate.net
Methodological Approaches Utilizing 3 O Methyl D Glucose, Methyl 14c
Radiolabeling and Tracer Principles
The utility of 3-O-Methyl-D-glucose,[methyl-14c] is fundamentally based on the principles of radiolabeling, where a radioactive isotope is incorporated into a molecule to trace its path and quantify its presence in biological systems.
Application of [methyl-14c] Labeling for Quantitative Analysis
The incorporation of a carbon-14 (B1195169) (¹⁴C) atom into the methyl group of 3-O-Methyl-D-glucose provides a stable and readily detectable marker for quantitative analysis. clinisciences.com The ¹⁴C isotope is a beta emitter with a long half-life, making it suitable for a wide range of experimental timeframes. researchgate.net This labeling strategy allows researchers to precisely measure the amount of the glucose analog transported into cells or tissues. By measuring the radioactivity within the cells or tissue preparations after exposure to the labeled compound, a direct quantification of the transport rate can be achieved. This method is highly sensitive and allows for the detection of even small amounts of transported substrate. nih.gov
A crucial aspect of using 3-O-Methyl-D-glucose,[methyl-14c] is its metabolic stability. Studies have confirmed that it is not significantly metabolized by cells, meaning the detected radioactivity corresponds directly to the amount of the intact analog that has been transported. nih.govresearchgate.net For instance, in studies with rat brain, heart, and liver, over 90% of the recovered ¹⁴C was in the form of unmetabolized [¹⁴C]methylglucose. nih.govresearchgate.net This metabolic inertness is a key advantage, as it eliminates the complication of separating the parent compound from its metabolites, a necessary step when using metabolizable tracers like radiolabeled D-glucose. nih.govnih.gov
Comparative Aspects with other Radiolabeled Glucose Analogs (e.g., [3H]3-O-Methyl-D-glucose, [11C]3-O-Methyl-D-glucose)
While [methyl-¹⁴C]3-O-Methyl-D-glucose is a widely used tracer, other radiolabeled versions of this analog, such as those labeled with tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), also have specific applications and offer different advantages and disadvantages.
[³H]3-O-Methyl-D-glucose: Tritium is another beta emitter, but with lower energy than ¹⁴C. This can be an advantage in autoradiography, providing higher spatial resolution. However, the lower energy also makes it more susceptible to quenching in liquid scintillation counting, which can complicate quantification. Both ³H- and ¹⁴C-labeled 3-O-methyl-D-glucose are commonly used in laboratory experiments to study glucose transport. snmjournals.org
[¹¹C]3-O-Methyl-D-glucose: Carbon-11 is a positron emitter with a very short half-life (approximately 20 minutes). This makes it suitable for in vivo imaging techniques like Positron Emission Tomography (PET). snmjournals.org PET allows for non-invasive, real-time visualization and quantification of glucose transport in living organisms, including humans. The short half-life of ¹¹C minimizes the radiation dose to the subject but also necessitates rapid synthesis and imaging protocols. In contrast, the longer half-life of ¹⁴C makes it unsuitable for in vivo imaging but ideal for in vitro and ex vivo experiments that require longer incubation times or post-experimental sample processing. rsc.org
The choice of radiolabel depends on the specific research question and the experimental setup. For quantitative in vitro assays, the stability and ease of detection of ¹⁴C make [methyl-¹⁴C]3-O-Methyl-D-glucose a preferred choice. For high-resolution tissue imaging, ³H-labeling may be more appropriate, while for in vivo dynamic studies, ¹¹C-labeling coupled with PET is the method of choice.
In Vitro Experimental Methodologies
The unique properties of 3-O-Methyl-D-glucose,[methyl-14c] make it a valuable tool for a variety of in vitro experimental methodologies designed to investigate glucose transport.
Cell Suspension and Monolayer Uptake Assays
A common application of 3-O-Methyl-D-glucose,[methyl-14c] is in uptake assays using either cells grown in suspension or as a monolayer attached to a culture dish. In these assays, the cells are incubated with a known concentration of the radiolabeled analog for a specific period. The uptake process is then stopped, typically by rapidly washing the cells with ice-cold buffer to remove any unbound tracer. The amount of radioactivity taken up by the cells is then measured using liquid scintillation counting.
This methodology has been employed to study glucose transport in a variety of cell types, including erythrocytes, thymic lymphocytes, and retinal pigment epithelial cells. nih.govnih.govresearchgate.netnih.gov For example, studies using [¹⁴C]3-O-methyl-D-glucose have demonstrated that glucose uptake in erythrocytes is a rapid, saturable, and temperature-sensitive process that can be inhibited by compounds like cytochalasin B. nih.gov Such assays are invaluable for characterizing the kinetics of glucose transporters, determining the effects of inhibitors or activators on transport, and comparing transport rates between different cell types or under different physiological conditions. For instance, a study on erythrocytes from normal and diabetic subjects revealed lower uptake of 3-O-[14C]methyl-D-glucose in the diabetic group, suggesting an alteration in hexose (B10828440) transport. nih.gov
Tissue Slice and Isolated Cell Preparations
To study glucose transport in the context of a whole tissue, researchers often utilize tissue slice preparations or isolated cells from specific tissues. Thin slices of tissue, such as from the brain or liver, can be incubated in a buffer containing 3-O-Methyl-D-glucose,[methyl-14c]. nih.govresearchgate.net This technique allows for the investigation of transport in a more physiologically relevant environment where cell-cell interactions and tissue architecture are partially preserved.
Similarly, cells can be isolated from tissues to study their specific transport characteristics. This approach has been used to examine glucose transport in various cell types. The metabolic stability of [¹⁴C]methylglucose is particularly advantageous in these preparations, as it ensures that the measured radioactivity reflects transport into the cells rather than subsequent metabolic trapping. nih.govresearchgate.net Studies using this methodology have been instrumental in determining the distribution spaces of hexoses in different tissues. nih.govresearchgate.net
Membrane Vesicle Transport Studies
To investigate the function of glucose transporters in a more defined system, free from the complexities of cellular metabolism and regulation, researchers can use membrane vesicles. These are small, sealed spheres of cell membrane that can be prepared from the plasma membrane of cells. These vesicles can be loaded with a specific internal solution, and the transport of 3-O-Methyl-D-glucose,[methyl-14c] across the vesicle membrane can be measured.
This technique allows for the direct study of the transport protein in isolation. It has been used to characterize the kinetic properties of different glucose transporter isoforms, such as their affinity for the substrate (Km) and the maximum transport velocity (Vmax). For example, studies on intestinal brush-border membrane vesicles have helped to elucidate the affinity constants for different sugars, including 3-O-methyl glucose. nih.gov By manipulating the ionic gradients across the vesicle membrane, researchers can also investigate the coupling of glucose transport to the transport of other ions, such as sodium.
In Vivo Animal Experimental Methodologies
The use of 3-O-Methyl-D-glucose,[methyl-14c] in animal models has enabled detailed physiological measurements of glucose transport in various tissues under different conditions.
Intravenous administration of 3-O-Methyl-D-glucose,[methyl-14c] is a primary method for studying glucose transport kinetics in vivo. Two common protocols are the pulse-injection and the programmed infusion.
In the intravenous pulse-injection method, a single bolus of the tracer is administered. nih.govresearchgate.net Researchers then collect timed samples of arterial blood to measure the concentration of the tracer over time. This data, combined with tissue samples taken at the end of the experiment, allows for the calculation of transport rates. For instance, in studies on rats, a pulse of [methyl-14C]methylglucose was injected intravenously to examine its metabolic stability and distribution in the brain, heart, and liver. researchgate.net
The programmed infusion technique is designed to achieve and maintain a constant arterial concentration of the tracer over the experimental period. nih.govresearchgate.net This "arterial square wave" simplifies the modeling of tracer kinetics. Studies in conscious rats have used this method to ensure a steady state, facilitating the measurement of tissue distribution spaces for the glucose analog. researchgate.net After 60 minutes of infusion, over 97% of the radioactivity in the brain and over 90% in the heart and liver was found to be unmetabolized [14C]methylglucose, confirming its stability for transport studies. nih.gov
A more complex variation involves a multi-tracer pulse injection . In one study, a combination of D-[12C]mannitol (a non-transportable marker), 3-O-[14C]methyl-D-glucose (transportable but not metabolized), and D-[3-3H]glucose (transportable and metabolizable) was used. nih.gov This approach, coupled with a perfused forearm technique in human subjects, allowed for the simultaneous assessment of glucose transport and phosphorylation in muscle. nih.gov
Organ perfusion allows for the study of transport processes in a specific organ or tissue bed in a controlled environment while it remains in the body (in situ) or after being removed (ex vivo). Intestinal perfusion is a common application for studying nutrient absorption.
An in situ single-pass intestinal perfusion procedure has been used in rats to investigate age-related changes in glucose transport. nih.gov In these experiments, a segment of the jejunum is surgically isolated and perfused with a solution containing [14C]-3-O-methylglucose (3OMG) and other markers. nih.gov By measuring the concentration difference of the tracer between the inflow and outflow perfusate, researchers can calculate the rate of absorption.
One such study in male Fischer 344 rats of different ages demonstrated a significant age-related decline in the active transport of 3OMG. nih.gov The results indicated that while passive transport did not change significantly with age, the net absorption of actively transported 3OMG was markedly lower in older rats (16 and 27 months) compared to younger ones (2, 4, and 10 months). nih.gov
Table 1: Net Absorption of 3-O-Methyl-D-glucose in Perfused Jejunum of Rats at Different Ages
| Age (months) | Net 3OMG Absorption (μmol/g/h) |
|---|---|
| 2 | 325 |
| 4 | 364 |
| 10 | 398 |
| 16 | 237 |
| 27 | 181 |
Data sourced from a study on intestinal absorption in rats. nih.gov
Whole-body autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled compounds throughout an entire animal. Following the administration of a 14C-labeled compound like 3-O-Methyl-D-glucose,[methyl-14c], the animal is euthanized and frozen. nih.gov Thin sagittal sections of the entire frozen body are then cut using a cryomicrotome and exposed to X-ray film. nih.govnih.gov The resulting autoradiographs show the concentration of the radiolabel in various tissues and organs.
This technique provides a qualitative and semi-quantitative map of where the compound has been distributed. For example, studies using [U-14C]glucose in mice have shown its distribution pattern over time, with high initial concentrations in organs with high metabolic activity or blood flow, such as the liver and kidney. nih.govnih.gov While specific studies focusing solely on 3-O-Methyl-D-glucose,[methyl-14c] autoradiography are detailed in broader distribution studies, the methodology remains a cornerstone for confirming the tissue-specific accumulation of glucose analogs. nih.govresearchgate.net This is crucial for interpreting data from kinetic studies, ensuring that the tracer reaches the target tissue of interest. For example, after intravenous administration to rats, the distribution spaces for methylglucose were determined to be 0.52 in the brain and heart and 0.75 in the liver. nih.govresearchgate.net
Positron Emission Tomography (PET) is a non-invasive in vivo imaging technique that provides quantitative information about metabolic and physiological processes. While 14C is a beta emitter and not directly used for PET, the methodology is often applied using a positron-emitting isotope of carbon, 11C, to label 3-O-methyl-D-glucose ([11C]3-OMG). nih.gov The principles and applications are highly relevant to understanding glucose transport dynamics in vivo.
In animal models, PET studies with glucose analogs like [11C]3-OMG or 2-deoxy-2-[18F]fluoro-D-glucose (FDG) are used to map glucose transport and metabolism. nih.govnih.gov The animal is injected with the radiotracer, and the PET scanner detects the gamma rays produced from positron annihilation, creating a dynamic 3D image of the tracer's distribution over time. nih.gov This allows for the non-invasive measurement of transport kinetics in specific tissues, such as skeletal muscle or the brain. nih.govnih.gov For example, microPET imaging in rats has been used to map the brain's metabolic response to stimuli. nih.gov
The use of [11C]3-OMG is particularly advantageous because, unlike FDG which is trapped intracellularly after phosphorylation, [11C]3-OMG traces only the bidirectional transport step. nih.gov This allows for a more direct and specific quantification of glucose transport, avoiding the complication of separating transport from phosphorylation. nih.govnih.gov
Quantitative Data Analysis and Modeling
The data generated from tracer experiments with 3-O-Methyl-D-glucose,[methyl-14c] require sophisticated mathematical models to extract meaningful physiological parameters.
Kinetic modeling is used to describe the movement of the tracer through different physiological compartments (e.g., plasma, interstitial fluid, intracellular space). By fitting the model to the experimental data, one can estimate the rate constants for transport between these compartments.
Compartmental Models are the most common approach. These models represent the system as a series of interconnected compartments. Researchers have used two- and three-compartment models to analyze data from both PET and direct tissue sampling studies. nih.govnih.gov
A two-compartment model is often used to describe the movement of [11C]3-OMG from plasma into a combined tissue compartment and back out. nih.gov This model can effectively estimate the rates of inward and outward glucose transport.
A three-compartment, five-rate-constant model provides a more detailed view, separating the tissue space into interstitial and intracellular compartments. nih.gov This allows for the individual resolution of glucose delivery, transport, and phosphorylation. nih.govnih.gov
In a study using a three-tracer pulse injection, a multicompartmental model was applied to the washout curves of the tracers to quantify transmembrane glucose fluxes and intracellular phosphorylation in human muscle. nih.gov The model successfully identified the rate constants for glucose transport into and out of the cells. nih.gov
Table 2: Effect of Hyperinsulinemia on Glucose Fluxes in Human Muscle
| Parameter | Basal State (μmol·min⁻¹·kg⁻¹) | Hyperinsulinemic State (μmol·min⁻¹·kg⁻¹) | Fold Increase |
|---|---|---|---|
| Transmembrane Influx | 23.4 ± 6.1 | 63.1 ± 7.2 | 2.7 |
| Intracellular Phosphorylation | 8.4 ± 2.2 | 42.5 ± 5.8 | 5.1 |
Data derived from a multi-compartment model analysis of a three-tracer study. nih.gov
Spectral Analysis is another powerful data analysis technique, particularly for dynamic PET data, that does not require pre-specification of a particular compartmental model configuration. nih.gov It decomposes the tissue activity curve into a series of exponential components, providing insight into the number of compartments needed for an adequate model. In studies with [11C]3-OMG, spectral analysis indicated that a two-reversible-compartment model provided the best statistical fit to the kinetic data. nih.gov
Determination of Distribution Spaces and Efflux Rates
The concept of "distribution space" is fundamental to understanding how substances like glucose permeate tissues. 3-O-Methyl-D-glucose,[methyl-14c] is frequently employed to measure the distribution spaces of hexoses in various tissues, most notably the brain. nih.gov A critical prerequisite for this application is the compound's metabolic stability within the tissue of interest. nih.gov
Studies have confirmed that when [14C]methylglucose is administered, a high percentage of the radioactivity recovered from tissues like the brain (97-100%), plasma (>99%), heart (>90%), and liver (>90%) corresponds to the unmetabolized compound. nih.gov This stability allows researchers to accurately calculate the volume of tissue fluid in which the tracer has distributed. For instance, the distribution space for methylglucose has been determined to be 0.52 in both the brain and heart, and 0.75 in the liver. nih.gov
Beyond static distribution, 3-O-Methyl-D-glucose,[methyl-14c] is instrumental in measuring the rate of its own exit, or efflux, from cells. Specialized techniques, such as the use of a flow-tube apparatus, have been developed to measure the rapid efflux of this sugar from adipocytes. nih.gov Such studies have revealed that the kinetic parameters for 3-O-methylglucose transport can be asymmetric; the maximum transport capacity and the half-saturation constant were found to be approximately three times higher for net efflux compared to equilibrium exchange in both insulin-stimulated and non-stimulated fat cells. nih.gov This asymmetry highlights the complex regulatory mechanisms governing glucose transporter function.
Correction for Extracellular Trapped Tracer
A significant challenge in uptake studies is accounting for the tracer that remains in the extracellular space, which can lead to an overestimation of cellular uptake. To address this, researchers often use a second, non-transported radiolabeled molecule as an extracellular marker. L-[1-14C]glucose is a common choice for this purpose. nih.gov
Pharmacological Modulation of Glucose Transport in Research
The use of specific inhibitors is a cornerstone of pharmacological research into glucose transport. 3-O-Methyl-D-glucose,[methyl-14c] provides a reliable substrate for quantifying the effects of these inhibitors on transporter activity.
Inhibitor Studies (e.g., Cytochalasin B, Phloridzin)
Cytochalasin B: This mycotoxin is a well-characterized and potent inhibitor of facilitated glucose transport. Studies using 3-O-methylglucose in isolated white fat cells have demonstrated that a significant portion of its transport is inhibitable by cytochalasin B. nih.gov The inhibition has been characterized as competitive, with an inhibition constant (Ki) of approximately 2.5 x 10-7 M. nih.gov This competitive nature suggests that cytochalasin B directly interacts with the glucose transporter at or near the substrate-binding site. Interestingly, the presence of insulin (B600854) does not alter the Ki for cytochalasin B, although insulin markedly increases the maximum transport capacity. nih.gov In other cell types, such as the insulin-producing BRIN-BD11 cells, cytochalasin B has also been shown to cause a modest but significant inhibition of 3-O-[14C]-methyl-D-glucose uptake, reinforcing that its primary action is at the plasma membrane. nih.gov
Phloridzin: This dihydrochalcone, naturally found in apple trees, is a classical inhibitor of sodium-glucose cotransporters (SGLTs). acs.orgmdpi.commdpi.com It acts as a competitive inhibitor of SGLT1 in the small intestine and SGLT2 in the kidneys. acs.orgmdpi.com Research has shown that phloridzin's inhibition is competitive with respect to sugars like α-methyl-D-glucopyranose, a substrate for SGLTs. acs.org While much of the research with phloridzin focuses on SGLTs, some studies have also investigated its effects on facilitated glucose transporters (GLUTs), where it and its aglycone, phloretin, have been shown to be competitive inhibitors of glucose transport into the brain. researchgate.net
Competitive Inhibition Analysis
Competitive inhibition analysis is a powerful tool for understanding the interaction between inhibitors and transporters. By measuring the transport of 3-O-Methyl-D-glucose,[methyl-14c] at various substrate and inhibitor concentrations, researchers can determine the type of inhibition and the inhibitor's affinity for the transporter.
As mentioned, the inhibition of 3-O-methylglucose transport by cytochalasin B in fat cells is a classic example of competitive inhibition. nih.gov This is determined by analyzing the kinetics of transport in the presence and absence of the inhibitor. In competitive inhibition, the inhibitor increases the apparent Michaelis constant (Km) of the transporter for the substrate without affecting the maximum velocity (Vmax).
Similarly, phloridzin's interaction with SGLTs is characterized by competitive inhibition. acs.org The inhibition constant (Ki) for phloridzin is significantly lower for SGLT2 (e.g., 39 nM for human SGLT2) compared to SGLT1 (e.g., 0.3 µM for human SGLT1), indicating a higher affinity for the renal transporter. acs.org This type of detailed kinetic analysis, made possible by using substrates like 3-O-Methyl-D-glucose,[methyl-14c], is crucial for the development and characterization of new therapeutic agents targeting glucose transport.
| Inhibitor | Cell/Tissue Type | Transporter Target(s) | Type of Inhibition | Inhibition Constant (Ki) |
| Cytochalasin B | White fat cells | GLUTs | Competitive | ~2.5 x 10-7 M nih.gov |
| Cytochalasin B | BRIN-BD11 cells | GLUTs | - | - |
| Phloridzin | Small Intestine | SGLT1 | Competitive | 0.3 µM (hSGLT1) acs.org |
| Phloridzin | Kidney | SGLT2 | Competitive | 39 nM (hSGLT2) acs.org |
| Phloridzin | Brain | GLUTs | Competitive | - |
Factors Modulating 3 O Methyl D Glucose, Methyl 14c Transport and Distribution
Physiological State and Developmental Stage
The capacity of tissues to transport 3-O-Methyl-D-glucose,[methyl-14c] is not static and can be significantly influenced by the physiological state of the organism, including age and prevailing blood glucose concentrations. These modulations reflect the dynamic nature of glucose transporter expression and function in response to changing metabolic demands.
Influence of Aging on Transport Capacity
The process of aging is associated with significant alterations in brain energy metabolism, including a decline in glucose transport. Studies in female mouse models have demonstrated an age-related decline in brain glucose uptake, which becomes particularly evident between 6 and 9 months of age. scienceopen.comescholarship.org This decline in transport capacity coincides with a reduction in the expression of neuronal glucose transporters, specifically GLUT3. scienceopen.comescholarship.org
Furthermore, research integrating human brain and physiological data has implicated dysregulated glucose homeostasis as a key driver of brain aging, with notable changes occurring from midlife (the 40s) onwards. These studies have identified the insulin-dependent glucose transporter GLUT4 and the lipid transport protein APOE as being significantly correlated with age-related changes in brain activity. Conversely, the neuronal ketone transporter MCT2 appears to have a potential counteracting effect by providing an alternative energy source for neurons independent of insulin (B600854). nih.gov While direct quantitative data on 3-O-Methyl-D-glucose,[methyl-14c] transport kinetics across different age groups is still emerging, these findings collectively point towards a reduction in glucose transport capacity with advancing age, driven by changes in the expression and function of key glucose transporter isoforms.
Table 1: Influence of Aging on Factors Related to Glucose Transport
| Factor | Observation in Aging | Associated Transporter(s) | Reference |
|---|---|---|---|
| Brain Glucose Uptake | Significant decline between 6-9 months in female mice | GLUT3 | scienceopen.comescholarship.org |
| Brain Network Stability | Nonlinear decline starting in midlife (40s) | GLUT4, APOE (implicated) | nih.gov |
| Neuronal Ketone Transport | Potential compensatory increase via MCT2 | MCT2 | nih.gov |
Hypoglycemia and Hyperglycemia Effects on Transport
The concentration of glucose in the blood can dynamically regulate its own transport across the blood-brain barrier. In states of chronic hypoglycemia, the brain adapts to ensure a sufficient supply of glucose. Studies have shown that sustained hypoglycemia leads to an upregulation of glucose transport activity at the BBB. nih.gov This is achieved through both an increase in the total amount of the GLUT1 transporter and a redistribution of these transporters to the luminal surface of the endothelial cells, effectively increasing the transport capacity. nih.gov In contrast, studies on chronic hyperglycemia have not demonstrated a significant change in the number of GLUT1 transporters at the BBB. nih.gov
However, the effects of acute changes in blood glucose on 3-O-Methyl-D-glucose,[methyl-14c] transport appear to be more complex. One study reported that plasma glucose levels ranging from hypoglycemia to hyperglycemia had little influence on the metabolic conversion of [14C]methylglucose, suggesting the stability of the tracer under these conditions. nih.govnih.gov Another investigation using positron emission tomography (PET) with [11C]-3-O-methyl-D-glucose in individuals with type 1 diabetes found no significant differences in the global brain glucose transport parameters (K1 and k2) between euglycemic and hypoglycemic states. nih.gov However, this study did observe a relative increase in the cerebral metabolic rate for glucose in individuals aware of their hypoglycemia, contrasting with a decrease in those who were unaware. nih.gov During acute hyperglycemia in humans, the unidirectional clearance of another glucose analog, [18F]fluorodeoxyglucose (FDG), was significantly reduced, although the permeability-surface area product for glucose remained unchanged. wikipedia.org This suggests that while the number of transporters may not change acutely, the competition from elevated plasma glucose reduces the transport of the tracer.
Table 2: Effects of Glycemic State on 3-O-Methyl-D-glucose,[methyl-14c] and Related Glucose Analog Transport
| Condition | Effect on Transport Parameter | Compound | Key Finding | Reference |
|---|---|---|---|---|
| Chronic Hypoglycemia | Increased GLUT1 expression and redistribution | D-[14C]glucose | Enhanced transport capacity at the BBB. | nih.gov |
| Acute Hypoglycemia (Type 1 Diabetes) | No change in global transport (K1, k2) | [11C]-3-O-methyl-D-glucose | Changes observed in cerebral metabolic rate for glucose. | nih.gov |
| Acute Hyperglycemia | Reduced unidirectional clearance (K1*) | [18F]fluorodeoxyglucose | Competition from high plasma glucose reduces tracer transport. | wikipedia.org |
| Hypoglycemia to Hyperglycemia | Little influence on metabolic conversion | [14C]methylglucose | Tracer remains metabolically stable across a range of glucose levels. | nih.govnih.gov |
Pathophysiological Conditions
Various disease states can significantly impact the transport and distribution of 3-O-Methyl-D-glucose,[methyl-14c], reflecting underlying disturbances in glucose metabolism and transporter function. These conditions provide valuable models for understanding the role of glucose transport in the pathogenesis of neurological and metabolic disorders.
Diabetes Mellitus Impact on Glucose Transporters
Diabetes mellitus, characterized by chronic hyperglycemia, can lead to significant alterations in glucose transport. In individuals with type 1 diabetes, studies using [11C]-3-O-methyl-D-glucose PET have revealed important differences in brain glucose metabolism during hypoglycemia depending on the individual's awareness of their low blood sugar. nih.gov While global transport parameters may not differ, the cerebral metabolic rate for glucose shows distinct patterns, suggesting altered downstream processing of transported glucose. nih.gov
Chronic hyperglycemia in diabetes can also promote oxidative stress and inflammation, which can, in turn, disrupt the structure and function of the blood-brain barrier. nih.gov This can be accompanied by a clinically significant, albeit moderate, decrease in the expression of GLUT1 in cerebral capillaries. nih.gov Furthermore, prolonged hyperglycemia has been shown to inhibit the transport of other essential molecules that utilize glucose transporters, such as dehydroascorbic acid (a form of vitamin C). nih.gov The development of drugs like gliflozins, which are SGLT-2 inhibitors, highlights the therapeutic potential of targeting glucose transporters in diabetes management. These drugs work by inhibiting glucose reabsorption in the kidneys, thereby promoting its excretion. nih.gov
Brain Ischemia Effects on Glucose Transport
Cerebral ischemia, a condition of reduced blood flow to the brain, profoundly impacts glucose transport and metabolism. Alterations in glucose transporter function are a critical aspect of the ischemic cascade. Studies using chemical exchange-sensitive spin-lock MRI with 3-O-methyl-d-glucose in rat models of focal ischemic stroke have demonstrated reduced transport in the ischemic core. nih.gov Interestingly, a region of higher transport was observed in the peri-ischemic area, which is considered the "at-risk" tissue that may progress to infarction. nih.gov This suggests a complex and dynamic regulation of glucose transport in different zones of the ischemic brain.
Following an ischemic event, there is an increase in histone lactylation, a post-translational modification that can be influenced by the metabolic shift towards anaerobic glycolysis. This has been linked to the exacerbation of cerebral ischemia-reperfusion injury. While not a direct measure of transport, this finding underscores the significant metabolic reprogramming that occurs in ischemia, which is intrinsically linked to the availability of glucose transported into the brain cells.
Specific Glucose Transporter Deficiencies (e.g., GLUT-1 Deficiency)
GLUT-1 Deficiency Syndrome (Glut1DS) is a rare genetic disorder caused by mutations in the SLC2A1 gene, which encodes the GLUT1 glucose transporter. nih.gov This leads to impaired glucose transport across the blood-brain barrier, resulting in a state of chronic brain energy deficit. The measurement of 3-O-methyl-D-glucose uptake in erythrocytes serves as a key functional assay for diagnosing this condition. nih.gov In individuals with the classic presentation of Glut1DS, the uptake of this glucose analog is significantly reduced, typically ranging from 35% to 74% of the levels seen in healthy controls, with an average reduction of approximately 50%. nih.gov
The severity of the clinical phenotype in Glut1DS often correlates with the degree of transporter dysfunction. Milder phenotypes may be associated with a 25-35% reduction in GLUT1 function, while more severe forms can see reductions of 40-75%. nih.gov The diagnosis is further supported by the hallmark finding of low glucose levels in the cerebrospinal fluid (hypoglycorrhachia) in the presence of normal blood glucose.
Table 3: 3-O-Methyl-D-glucose Uptake and CSF Findings in GLUT-1 Deficiency Syndrome
| Parameter | Finding in GLUT-1 Deficiency Syndrome | Reference |
|---|---|---|
| Erythrocyte 3-O-Methyl-D-glucose Uptake (% of control) | 35% - 74% (average ~50% reduction) | nih.gov |
| Cerebrospinal Fluid (CSF) Glucose Level | 0.9 - 2.8 mmol/L (16.2 - 50.5 mg/dL) | |
| CSF to Blood Glucose Ratio | 0.19 - 0.59 | |
| Correlation with Phenotype Severity | Milder: 25-35% reduction; Severe: 40-75% reduction | nih.gov |
External Environmental Factors
pH Dependence of Transport
The transport of 3-O-Methyl-D-glucose,[methyl-14c] can be sensitive to the pH of the extracellular environment, particularly in systems involving proton-coupled transport. In Olea europaea cells, the uptake of D-[¹⁴C]glucose is associated with proton uptake, suggesting the involvement of a monosaccharide:proton symporter. oup.com The transport of 3-O-methyl-D-glucose in these cells is accumulative at an acidic pH of 5.0, a process that is significantly inhibited by the protonophore carbonyl cyanide m-chlorophenylhydrazone (CCCP). oup.com This indicates that a proton gradient across the membrane is a driving force for the transport of this glucose analog.
In isolated rat hepatocytes, the transport of 3-O-methyl-D-glucose exhibits a bell-shaped pH dependence, with an optimal pH for transport observed around 7.2. acs.org The apparent permeability coefficient is reduced by half at both pH 6 and pH 9, highlighting the sensitivity of the transport system to changes in hydrogen ion concentration. acs.org Similarly, studies on the transport of 3-O-methyl-D-glucose in Acholeplasma laidlawii have demonstrated a dependence on pH, further supporting the role of pH in modulating the carrier-mediated transport of this sugar. nih.gov
Table 1: pH Dependence of 3-O-Methyl-D-glucose Transport
| Organism/Cell Type | Optimal pH | Observations | Reference |
|---|---|---|---|
| Isolated rat hepatocytes | 7.2 | Transport permeability is halved at pH 6 and pH 9. | acs.org |
| Olea europaea cells | 5.0 | Accumulative transport, inhibited by a protonophore. | oup.com |
| Acholeplasma laidlawii | - | Transport is dependent on pH. | nih.gov |
Temperature Effects on Transport Kinetics
Temperature is a critical factor influencing the kinetics of 3-O-Methyl-D-glucose,[methyl-14c] transport. The uptake of this hexose (B10828440) is a temperature-sensitive and saturable process. physiology.orgnih.gov In tumoral insulin-producing RINm5F cells, rapid equilibration of the hexose across the plasma membrane is not achieved at low temperatures. physiology.orgnih.gov
Kinetic studies in Novikoff rat hepatoma cells using radioactively labeled 3-O-methyl-D-glucose have shown that Arrhenius plots of the maximum velocities of both isotopic exchange and zero-trans entry are continuous between 6 and 39 degrees Celsius, with an activation energy (Ea) of 15-19 kcal/mol. nih.gov This indicates that the transport process is highly dependent on thermal energy. In this cell line, the Michaelis-Menten constant (Km) for equilibrium exchange was found to increase approximately two-fold as the temperature rose from 16 to 35 degrees Celsius. nih.gov
Similarly, in rat red blood cells, temperature has been shown to alter the kinetics of 3-O-methylglucose transport. researchgate.net Preincubation with glucose or its analogs significantly elevated transport at 14°C by increasing the Vmax, while this effect was minimal at 40°C. researchgate.net This suggests that temperature can modulate the number or turnover rate of available glucose transporters.
Table 2: Temperature Effects on 3-O-Methyl-D-glucose Transport Kinetics in Novikoff Rat Hepatoma Cells
| Temperature (°C) | Effect on Michaelis-Menten Constant (Km) | Activation Energy (Ea) (kcal/mol) | Reference |
|---|---|---|---|
| 16 to 35 | Approx. 2-fold increase | 15-19 | nih.gov |
Hyperosmotic Stress Influences
Hyperosmotic stress is another environmental factor that can modulate the transport of glucose analogs like 3-O-Methyl-D-glucose,[methyl-14c]. Exposure of mammalian cells to hyperosmotic conditions can lead to a robust stimulation of glucose transport. physiology.org In skeletal muscle, hyperosmolarity induced by non-metabolizable sugars such as mannitol (B672) and 3-O-methyl-D-glucose leads to the activation of the Na-K-2Cl cotransporter (NKCC), which is involved in restoring cell volume. physiology.org
Studies have shown that hyperosmotic shock can increase both the trafficking of glucose transporters (like GLUT1) to the plasma membrane and their intrinsic activity. nih.govumassmed.edu This activation of glucose transport under hyperosmotic stress appears to be a protective mechanism for the cell. The effect of 3-O-methyl-D-glucose in inducing this response suggests that the transport of the molecule itself can trigger signaling pathways related to osmotic stress. physiology.org
Comparative Research and Delineation from Other Glucose Tracers
Distinguishing Transport Properties from 2-Deoxy-D-glucose (2DG)
3-O-Methyl-D-glucose and 2-Deoxy-D-glucose are both structural analogs of glucose that are recognized and transported into cells by the same family of glucose transporter (GLUT) proteins. tandfonline.comwikipedia.orgnih.gov However, their fates diverge significantly once inside the cell, a difference that defines their application in research.
The primary distinction lies in their interaction with the enzyme hexokinase, the first enzyme in the glycolytic pathway. ontosight.ainih.gov 2DG, which lacks the hydroxyl group at the carbon-2 position, is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2DG-6P). nih.govtaylorandfrancis.comwikipedia.org This phosphorylated product cannot be metabolized further by the next enzyme in glycolysis, phosphoglucose (B3042753) isomerase, and is effectively trapped within the cell. taylorandfrancis.comwikipedia.org This intracellular accumulation allows 2DG to be used as a marker for glucose uptake and regional metabolic activity, as the amount of trapped tracer is proportional to the rate of transport and phosphorylation. taylorandfrancis.comdrugbank.com
In stark contrast, 3-O-Methyl-D-glucose, which has a methyl group protecting the hydroxyl group at the carbon-3 position, is not a substrate for hexokinase. ontosight.aiebi.ac.uknih.gov It is transported into the cell via GLUTs but is not phosphorylated and therefore not metabolized. ontosight.ainih.govnih.gov Because it is not trapped, 3-OMG equilibrates across the cell membrane, moving in and out of the cell via the transporters until its concentration is equal inside and out. revvity.com This property makes 3-OMG an ideal tracer for measuring the rate of glucose transport exclusively, independent of subsequent metabolic steps like phosphorylation. ebi.ac.ukrevvity.com Studies have shown that while 2DG inhibits both glucose transport and metabolism, the effects of 3-OMG can be attributed solely to its competitive inhibition of glucose transport. nih.gov
Research has confirmed the metabolic stability of 3-OMG. In studies on rat brain homogenates, 3-OMG was not phosphorylated under conditions that led to the conversion of 97% of D-glucose. nih.gov When [14C]methylglucose was administered to rats, 97-100% of the radioactivity recovered from the brain and over 90% from the heart and liver was in the form of the unmetabolized compound. nih.govresearchgate.net
| Feature | 3-O-Methyl-D-glucose (3-OMG) | 2-Deoxy-D-glucose (2DG) |
| Transport | Transported by GLUT proteins. ontosight.aisigmaaldrich.com | Competitively transported by GLUT proteins. tandfonline.comwikipedia.org |
| Phosphorylation | Not phosphorylated by hexokinase. ontosight.aiebi.ac.uknih.gov | Phosphorylated by hexokinase to 2-DG-6-phosphate. nih.govtaylorandfrancis.com |
| Intracellular Fate | Equilibrates across the cell membrane; not trapped. revvity.com | Trapped intracellularly as 2-DG-6-phosphate. taylorandfrancis.com |
| Metabolism | Metabolically inert. ebi.ac.uknih.govnih.gov | Not metabolized beyond phosphorylation. tandfonline.comtaylorandfrancis.com |
| Primary Measurement | Rate of glucose transport. revvity.commpbio.com | Rate of glucose uptake (transport and phosphorylation). taylorandfrancis.comdrugbank.com |
Comparative Analysis with L-Glucose in Non-Mediated Transport Studies
While 3-OMG is an excellent tool for studying carrier-mediated transport, understanding the full picture of hexose (B10828440) movement across membranes requires accounting for non-mediated transport, such as passive or simple diffusion. For this, L-glucose, the stereoisomer of D-glucose, is the preferred tracer.
Glucose transporters are highly stereospecific and are designed to bind and transport D-glucose and its close analogs, like 3-OMG. nih.gov L-glucose, as the mirror image of the naturally occurring isomer, is generally not recognized by these transporters. nih.gov Therefore, its movement across the cell membrane is considered to occur primarily through non-specific, non-mediated pathways, such as paracellular diffusion or movement through membrane pores. ebi.ac.uknih.gov
In studies of transport kinetics, 3-OMG and L-glucose are often used in tandem. The uptake of radiolabeled 3-OMG provides a measure of total transport (carrier-mediated plus any non-mediated flux). The parallel measurement of radiolabeled L-glucose uptake quantifies the non-mediated component. By subtracting the L-glucose transport rate from the 3-OMG transport rate, researchers can isolate and determine the specific rate of carrier-mediated glucose transport. For instance, in studies of human polymorphonuclear leukocytes, the transport of L-glucose was found to be insignificant, indicating that 3-OMG transport in these cells is almost exclusively via facilitated diffusion. nih.gov Another study in American robins used the ratio of L-glucose to D-glucose absorption to determine that a significant portion of total glucose absorption was paracellular (non-mediated). ebi.ac.uk
| Tracer | Primary Transport Mechanism | Role in Transport Studies |
| 3-O-Methyl-D-glucose | Facilitated diffusion via GLUTs. sigmaaldrich.comnih.gov | Measures carrier-mediated glucose transport. ebi.ac.uk |
| L-Glucose | Non-mediated transport (e.g., passive diffusion, paracellular flux). ebi.ac.uknih.gov | Acts as a control to quantify non-specific uptake. ebi.ac.uknih.gov |
Contrasting Transport with D-Glucose Metabolism
The most fundamental comparison is between 3-OMG and D-glucose, the body's primary metabolic fuel. nih.gov Both are transported into the cell by the same GLUT proteins. However, their intracellular pathways diverge immediately and completely. nih.govnih.gov
3-O-Methyl-D-glucose,[methyl-14c], as established, is transported but not metabolized. nih.gov It does not enter glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or glycogenesis. This metabolic inertia is its most valuable attribute as a research tool. Because it only participates in the transport step, it allows for the direct study of the transport system's kinetics—such as determining the maximal transport capacity (Vmax) and carrier affinity (Km)—without the confounding variable of metabolic consumption. mpbio.comresearchgate.net
A study directly comparing the two in vivo found that the relative absorption rate of 3-OMG was not significantly different from that of D-glucose, suggesting 3-OMG provides a reasonable estimate of glucose absorption rates. ebi.ac.uk However, the key difference remains that D-glucose concentration inside a cell is kept low by its rapid metabolism, maintaining a steep concentration gradient that favors further influx. medscape.com In contrast, 3-OMG accumulates until it reaches equilibrium, allowing for the characterization of the transporter's properties under different gradient conditions. revvity.com
| Comparative Aspect | 3-O-Methyl-D-glucose (3-OMG) | D-Glucose |
| Cellular Entry | Via GLUT transporters. nih.gov | Via GLUT and SGLT transporters. medscape.comyoutube.com |
| Intracellular Processing | None; remains as free 3-O-methyl-D-glucose. nih.govresearchgate.net | Immediately phosphorylated and enters metabolic pathways (e.g., glycolysis). nih.govmedscape.com |
| Concentration Gradient | Equilibrates, diminishing the gradient over time. revvity.com | Maintained by rapid metabolic consumption, keeping intracellular levels low. nih.gov |
| Research Application | Isolates and measures the kinetics of the transport step. ebi.ac.ukmpbio.com | Measures overall glucose utilization (transport + metabolism). revvity.comnih.gov |
Emerging Research Avenues and Future Perspectives
Advancements in Imaging Techniques for Transport Visualization
The visualization of glucose transport in vivo is critical for understanding metabolic activity, especially in pathologies like cancer. While the [methyl-14c] labeled version of 3-OMG has been historically important for quantitative assessment in tissue and blood samples, newer imaging techniques are providing dynamic, real-time visualization in living animal models.
One of the most promising advancements is Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI). nih.govnih.govscienceopen.com This technique utilizes the non-labeled 3-O-methyl-D-glucose to generate contrast in MRI scans based on the exchange of protons between the sugar's hydroxyl groups and water molecules in the body. nih.govnih.gov In animal models of cancer, CEST MRI with 3-OMG has demonstrated significant potential.
Research in murine and human breast cancer models showed that 3-OMG-CEST MRI produced a marked contrast in tumors after administration of the agent. nih.gov The contrast was dose-dependent and was effective regardless of the administration route (intravenous, intraperitoneal, or oral). nih.gov Notably, the most aggressive breast cancer models yielded the highest CEST contrast, which peaked around 20 minutes post-administration and lasted for over an hour. nih.gov This performance was superior to that of D-glucose, which showed lower contrast that diminished more quickly. nih.gov
Similar success has been observed in brain tumor imaging. In glioma xenografts in mice, 3-OMG provided a CEST contrast enhancement that was approximately double that of D-glucose. nih.govresearchgate.net Tumor regions showed a contrast enhancement of 2.5-5.0%, compared to 1.5-3.5% in the contralateral healthy brain tissue. nih.govresearchgate.net The signal remained stable for the duration of the scan, offering a clear window for observation. nih.gov These findings underscore the potential of 3-OMG as a non-metallic, non-radioactive contrast agent for evaluating brain tumors, leveraging its ability to cross the blood-brain barrier. nih.govresearchgate.net
Table 1: Comparison of 3-O-Methyl-D-glucose (3-OMG) CEST MRI in Animal Cancer Models
| Feature | Brain Tumor Model (Glioma) nih.govresearchgate.net | Breast Cancer Model nih.gov |
|---|---|---|
| Animal Model | Mice with U87-MG cell line xenografts | Mice with implanted orthotopic mammary tumors |
| Imaging Technique | CEST MRI at 11.7 T | CEST MRI at 7 T |
| Key Finding | Tumor CEST contrast enhancement of 2.5-5.0% | Marked CEST contrast correlated with dose |
| Comparison Agent | D-glucose (showed ~50% less enhancement) | D-glucose (lower contrast, diminished faster) |
| Signal Duration | Signal stabilized and persisted | Peaked at 20 min, lasted over 1 hour |
| Significance | Potential as a non-metallic contrast agent for brain tumors. | High sensitivity indicates potential for clinical tumor detection. |
Novel Applications in Cellular Preservation Research
The challenge of preserving biological materials, such as cells and tissues, outside the body is a significant area of research. Cryopreservation, or freezing, can cause cellular damage, limiting the viability of the preserved material. mdpi.com 3-O-methyl-D-glucose is emerging as a valuable cryoprotectant due to its ability to enter cells rapidly without being metabolized. plos.orgnih.gov
A notable application is in sperm preservation, which is crucial for fertility treatments and the conservation of genetic material from valuable animal models. plos.orgharvard.edu Research has demonstrated that 3-OMG offers significant protection to mouse sperm during convective drying and storage at above-freezing temperatures. plos.orgharvard.eduresearchgate.net In one study, mouse sperm were dried in a solution containing 100 mmol/L of 3-OMG and stored for up to a year. plos.orgharvard.edu The functionality of the sperm was tested via intracytoplasmic injection into oocytes. The results showed successful development into blastocysts, and the transfer of these embryos resulted in live pups, demonstrating the efficacy of 3-OMG as a protectant. plos.orgharvard.edu
The protective effects of 3-OMG are not limited to drying; it has also shown promise in the cryopreservation of bovine spermatozoa. nih.gov While many sugars have shown little benefit in post-thaw viability for bull sperm, low concentrations of 3-OMG were found to improve outcomes. nih.gov A study exploring various concentrations found that motility and mitochondrial activity were negatively impacted at levels above 25 mmol/L, but a concentration of 5 mmol/L significantly improved post-thaw motility, progressive motility, and viability. nih.gov The mechanism of action is thought to be distinct from the glass-forming properties of other sugar cryoprotectants, suggesting a different, yet to be fully understood, protective pathway. nih.gov
Table 2: Effect of 3-O-Methyl-D-glucose on Convectively Dried Mouse Sperm Stored at 4°C
| Storage Duration | Percentage of Blastocysts Produced plos.orgharvard.edu |
|---|---|
| 1 Month | 62.6% |
| 2 Months | 53.4% |
| 3 Months | 39.6% |
| 6 Months | 33.3% |
| 12 Months | 30.4% |
Interdisciplinary Approaches in Transport Biology
The study of glucose transport is inherently interdisciplinary, drawing on biochemistry, physiology, and computational biology. Tracers like 3-O-methyl-D-glucose,[methyl-14c] are fundamental to these approaches, providing the raw data on transport kinetics that fuel complex models.
Computational and systems biology approaches aim to create comprehensive models of metabolic processes by integrating data from multiple levels of biological organization, including genomics, proteomics, and metabolomics (a "multi-omics" approach). nih.govnih.gove-enm.orgqub.ac.uk For example, computational models of glucose transport in pancreatic β-cells have been developed to understand the mechanisms of Type 2 diabetes. nih.gov These models identified a "tipping point" where reduced glucose transport limits the cell's ability to secrete insulin (B600854), a hallmark of the disease. nih.gov Data from transport studies using 3-OMG are critical for validating and refining such models, ensuring they accurately reflect physiological reality. nih.govnih.gov
Similarly, modeling glucose absorption in the intestine requires precise data on the activity of different transporters. frontiersin.org By incorporating kinetic data, these models can predict the relative contributions of various transport proteins, like SGLT1 and GLUT2, under different conditions. frontiersin.org The use of [methyl-14c]3-OMG allows researchers to isolate the transport step and provide the specific parameters needed for these sophisticated simulations. nih.govnih.gov
This integration of experimental transport data with computational modeling represents a powerful paradigm in modern biology. It allows researchers to move beyond isolated measurements to a holistic understanding of how molecular processes contribute to the health and disease of an entire organism. frontiersin.org As these models become more complex and accurate, the role of reliable tracers like 3-O-methyl-D-glucose,[methyl-14c] will only become more crucial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
